4-(3,4-Dimethoxyphenyl)piperidin-4-ol is an organic compound characterized by a piperidine ring substituted with a 3,4-dimethoxyphenyl group. It has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C16H23NO3, and it has a molecular weight of 275.37 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including analgesic and neuroprotective effects.
The synthesis of 4-(3,4-dimethoxyphenyl)piperidin-4-ol typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow synthesis methods may also be employed for industrial-scale production, enhancing efficiency and consistency.
The molecular structure of 4-(3,4-dimethoxyphenyl)piperidin-4-ol consists of a piperidine ring with a hydroxyl group at the 4-position and a 3,4-dimethoxyphenyl group at the 1-position. The presence of methoxy groups enhances solubility and may influence biological activity.
Key structural data include:
4-(3,4-Dimethoxyphenyl)piperidin-4-ol can undergo various chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, allowing for the synthesis of diverse derivatives with tailored properties.
The mechanism of action for 4-(3,4-dimethoxyphenyl)piperidin-4-ol is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the release and uptake of neurotransmitters such as dopamine and serotonin, contributing to its potential analgesic and neuroprotective effects. Additionally, it may exhibit antioxidant properties that further enhance its therapeutic profile.
4-(3,4-Dimethoxyphenyl)piperidin-4-ol (C₁₃H₁₉NO₃) features a central piperidine ring substituted at the 4-position with a hydroxyl group and a 3,4-dimethoxyphenyl moiety. The quaternary C4 carbon adopts a tetrahedral geometry, creating a sterically congested center that influences molecular conformation. The piperidine ring typically exists in a chair conformation, with the bulky aryl group occupying an equatorial position to minimize 1,3-diaxial steric clashes. The methoxy groups on the phenyl ring introduce electronic asymmetry, with the 3-methoxy exhibiting greater rotational freedom than the 4-methoxy due to reduced steric hindrance [1] [9]. Nuclear Magnetic Resonance (NMR) studies reveal distinct chemical shifts for the C4-hydroxy proton (δ ~4.5 ppm, broad singlet) and methoxy protons (δ ~3.7–3.8 ppm), confirming the absence of direct conjugation between the aryl system and the piperidine nitrogen [4].
Single-crystal X-ray diffraction analysis resolves the solid-state conformation with high precision (R₁ < 0.05). Key structural parameters include:
Table 1: Crystallographic Parameters of 4-(3,4-Dimethoxyphenyl)piperidin-4-ol
Parameter | Value | Significance |
---|---|---|
Crystal System | Monoclinic | Asymmetric unit contains one molecule |
Space Group | C2/c | Facilitates Z' = 4 configuration |
Unit Cell Volume | 1681.3 ų | Indicates moderate packing density |
Dihedral Angle | 85.2° | Minimizes steric repulsion |
Hydrogen Bonding | O–H···N (intramolecular) | Stabilizes chair conformation |
Intermolecular hydrogen bonds (O–H···N, length = 2.89 Å) link molecules into one-dimensional chains, while van der Waals interactions between methoxy groups stabilize the lattice. The hydroxyl group acts as both a donor (to piperidine N) and acceptor (from aryl C–H), creating a rigidified supramolecular architecture [10] [8].
Comparative crystallography reveals how substituents dictate conformational behavior:
Table 2: Pharmacological Profile Comparison of Piperidin-4-ol Derivatives
Compound | μ-Opioid Ki (nM) | κ-Opioid Ki (nM) | Structural Distinction |
---|---|---|---|
4-(3,4-Dimethoxyphenyl)piperidin-4-ol | Not reported | Not reported | Ortho-dimethoxy substitution |
N-Phenethyl-para-d oxide-bridged* | 560 | 200 | Fused benzofuran-piperidine |
N-Methyl-ortho-d oxide-bridged* | 8000 | 4820 | Steric hindrance at N-substituent |
*Data from opioid receptor binding assays of structurally complex analogues [2] [7].
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d,p)) quantify electronic and steric properties:
Table 3: Computed Quantum Chemical Parameters
Parameter | Value | Implication |
---|---|---|
HOMO Energy (eV) | −6.21 | Low oxidation stability |
LUMO Energy (eV) | −2.67 | Moderate electron affinity |
Dipole Moment (Debye) | 3.98 | Polar solvent solubility |
Molecular Volume (ų) | 215.7 | Consistent with crystalline density |
Conformational scans identify two energy minima:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1